7-Bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one is a chemical compound belonging to the class of benzoxazepines, characterized by its unique molecular structure and diverse biological activities. The compound has the molecular formula C9H8BrN1O1 and is recognized for its potential applications in various scientific fields, including medicinal chemistry and materials science. Benzoxazepines are known for their significant roles in drug development due to their ability to interact with various biological targets.
This compound can be synthesized through various chemical reactions involving halogenated phenolic compounds. It is classified under heterocyclic compounds due to the presence of both nitrogen and oxygen in its ring structure. The synthesis of 7-Bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one typically involves starting materials such as 2-amino-5-bromophenol, which undergoes acylation followed by cyclization processes to form the desired benzoxazepine structure .
The synthesis of 7-Bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one generally follows a multi-step process:
The reaction conditions typically require careful control of temperature and pH to ensure optimal yields. The use of solvents like dimethylformamide or acetonitrile may facilitate the reaction by enhancing solubility and reactivity of the starting materials .
The molecular structure of 7-Bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one features a bicyclic framework consisting of a benzene ring fused with a seven-membered oxazepine ring. The presence of a bromine atom at the 7-position significantly influences its chemical reactivity and biological activity.
7-Bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one can undergo various chemical transformations:
Common reagents used in these reactions include sodium azide for substitution processes and potassium permanganate for oxidation reactions. Reducing agents such as lithium aluminum hydride may also be employed to modify functional groups within the molecule .
The mechanism of action for 7-Bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one involves its interaction with specific molecular targets within biological systems. Research indicates that it may exhibit anticancer properties by inhibiting certain enzymes involved in cell proliferation pathways. This inhibition can lead to reduced tumor growth and enhanced therapeutic effects against cancer cells .
7-Bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one has several significant applications in scientific research:
The predominant synthetic route to 7-Bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one (CAS 1267046-10-5, MW 242.07) employs 2-amino-5-bromophenol as a key precursor. This approach leverages the compound’s bifunctional reactivity, where the amine group undergoes N-acylation, followed by an intramolecular etherification (cyclization) of the phenol group. In a representative protocol [1] [6]:
The cyclization step’s efficiency is highly sensitive to solvent polarity, base strength, and reaction temperature. Systematic optimization studies reveal [2] [4]:
Table 1: Optimization of Cyclization Conditions for 7-Bromo Oxazepinone Synthesis
Base | Solvent | Temperature (°C) | Yield (%) | Major By-Product |
---|---|---|---|---|
Sodium hydride | DMF | 0–10 | 68 | <5% Dimer |
Potassium carbonate | Acetonitrile | 80 | 42 | 15% Hydrolyzed acid |
Triethylamine | Toluene | 110 | 30 | 20% N-Alkylated derivative |
Notably, Suzuki-Miyaura cross-coupling steps (e.g., for functionalized analogs) require carefully controlled biphasic solvent systems (1,2-dimethoxyethane/water) and palladium catalysts to preserve the oxazepinone core [4] [8].
Bromine incorporation occurs via two primary strategies:
Consequently, pre-halogenated precursors dominate industrial workflows due to superior regiocontrol and scalability.
Scale-up of 7-Bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one synthesis faces significant hurdles:
Table 2: Key Cost Drivers in Industrial-Scale Synthesis
Cost Factor | Impact Level | Mitigation Strategy |
---|---|---|
Palladium catalysts | High | Catalyst recycling systems |
Brominated starting materials | High | Direct bromination process optimization |
Chromatographic purification | Critical | Crystallization screening |
Reaction homogeneity | Moderate | Continuous flow reactor implementation |
Recent advances focus on continuous flow reactors to enhance cyclization reproducibility and crystallization-driven purification to replace chromatography. For example, tert-butyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate—a protected variant—was manufactured at multi-kilogram scale using antisolvent crystallization, achieving >99.5% purity without chromatography [5]. Nevertheless, achieving cost-effective metric-ton production remains an unsolved challenge in fine chemical synthesis.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1